molecular formula C22H20N2O6S B12036988 Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 331454-82-1

Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12036988
CAS No.: 331454-82-1
M. Wt: 440.5 g/mol
InChI Key: IXRYBXCSVHORIN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thiazolo-pyrimidine derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's structure features a thiazolo-pyrimidine core with substituents that enhance its biological activity. The presence of methoxy groups and a furan moiety contributes to its unique pharmacological properties.

IUPAC Name : Methyl (2Z)-2-(furan-2-ylmethylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Formula : C22H24N2O6S
Molecular Weight : 432.50 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells.

A study reported the following IC50 values for MCF-7 cells:

CompoundIC50 (µM)Selectivity Index (SI)
Methyl 5-(3,4-dimethoxyphenyl)-...4.067.33
Control (standard drug)9.00-

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting its potential as a selective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable activity against several bacterial strains and fungi. For instance, it exhibited an inhibition rate of over 70% against common pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Rate (%)
Staphylococcus aureus75
Escherichia coli68
Candida albicans62

These findings suggest that the compound could be developed into an effective antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent response in cytotoxicity, supporting its potential use in targeted cancer therapies.
  • Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria, demonstrating significant inhibition and suggesting its potential as a lead compound for antibiotic development .

Properties

CAS No.

331454-82-1

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O6S/c1-12-18(21(26)29-4)19(13-7-8-15(27-2)16(10-13)28-3)24-20(25)17(31-22(24)23-12)11-14-6-5-9-30-14/h5-11,19H,1-4H3/b17-11+

InChI Key

IXRYBXCSVHORIN-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.